molecular formula C13H16N4O2S B2734495 N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329699-04-9

N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2734495
CAS No.: 329699-04-9
M. Wt: 292.36
InChI Key: QCCXBFWTUCTIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a sulfanyl linker, and an acetamide group connected to a 4-ethoxyphenyl moiety. This structure places it within a broader class of 1,2,4-triazole derivatives, which are renowned for their diverse biological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-19-11-6-4-10(5-7-11)15-12(18)8-20-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXBFWTUCTIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 329699-04-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The compound is synthesized via a multi-step process involving the reaction of 4-(4-ethoxyphenyl)-5-(4-methyl-4H-1,2,4-triazole-3-thiol) with acetic anhydride or similar acetylating agents. The synthesis typically includes:

  • Formation of Triazole Derivative : The initial step involves the preparation of a triazole derivative through S-alkylation reactions.
  • Acetylation : The triazole is then acetylated to yield the final product.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound's efficacy may vary depending on the bacterial strain.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The observed IC50 values for antifungal activity are as follows:

Fungal StrainIC50 (µg/mL)
Candida albicans15
Aspergillus niger20

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Specifically, it has been suggested that the triazole moiety plays a crucial role in disrupting ergosterol biosynthesis in fungi and inhibiting cell wall synthesis in bacteria.

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant potential of related triazole derivatives, indicating that modifications in the triazole structure could enhance efficacy against seizures induced by pentylenetetrazole.
  • Anti-inflammatory Effects : Research has shown that compounds similar to this compound can modulate inflammatory pathways by inhibiting MAPK/NF-kB signaling in cellular models relevant to Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Phenyl Ring : Electron-donating groups (e.g., ethoxy) may enhance solubility compared to hydrophobic substituents like bromo or isopropyl . The ethoxy group in the target compound could improve bioavailability relative to analogs with halogenated phenyl groups.
    • Triazole Core : Methyl at position 4 (as in the target compound) is common in antiviral derivatives, while bulkier groups (e.g., cyclohexyl-methyl in ) may hinder binding to certain targets.
  • Synthesis : Yields for analogs range from 70–75%, with melting points influenced by substituent bulk (e.g., 88–125°C in ). The target compound’s synthesis likely follows similar routes, though specific data are unavailable.
Antiviral Activity

Derivatives of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit activity against human adenovirus type 5 and ECHO-9 virus, with cytotoxicity varying by substituent . For example:

  • N-(4-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Moderate antiviral activity with low cytotoxicity in HEK-293 cells.
  • Target Compound : The ethoxy group may reduce cytotoxicity compared to chlorophenyl analogs while maintaining antiviral efficacy, though experimental validation is needed.
Enzyme Inhibition
  • HIV-1 Reverse Transcriptase (RT) Inhibition : The cyclohexyl-methyl triazole derivative in acts as an RT inhibitor via hydrogen bonding (N–H⋯S interactions). The target compound’s methyl-triazole and ethoxyphenyl groups may favor different binding modes.
  • Auxin-like Activity: Analog WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) shares structural motifs with the target compound but targets plant growth pathways, highlighting scaffold versatility .
Anti-Exudative Activity

Triazole-acetamides with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show anti-exudative effects comparable to diclofenac sodium . The target compound’s ethoxyphenyl group may modulate this activity via steric or electronic effects.

Structure-Activity Relationship (SAR) Insights

  • Phenyl Substituents: Halogens (Br, Cl) enhance target binding but may increase cytotoxicity .
  • Triazole Modifications :
    • Methyl at position 4 (as in the target) is optimal for antiviral activity, while larger groups (e.g., pyridinyl in ) favor agonist roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.